molecular formula C9H8N2OS B162576 2-mercapto-3-methylquinazolin-4(3H)-one CAS No. 1705-09-5

2-mercapto-3-methylquinazolin-4(3H)-one

Cat. No. B162576
CAS RN: 1705-09-5
M. Wt: 192.24 g/mol
InChI Key: NVINMHFLRZHVKS-UHFFFAOYSA-N
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Description

2-mercapto-3-methylquinazolin-4(3H)-one (2M3MQ) is a substituted quinazolinone compound with potential medicinal applications. It has been the subject of significant research due to its unique properties, which have been the focus of both scientific and industrial studies. 2M3MQ has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antitumor properties. In addition, 2M3MQ has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

Antitumor Activity

A study by Alanazi et al. (2013) showed that novel derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one exhibited antitumor activity, particularly against renal and breast cancer cell lines (Alanazi et al., 2013).

Antimicrobial and Anti-Inflammatory Activities

Keche and Kamble (2014) synthesized novel derivatives of 2-methylquinazolin-4(3H)-one, which showed promising anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).

Antibacterial Activity

El-zohry et al. (2007) synthesized quinazoline derivatives containing sulfide and sulfone moieties, which demonstrated significant antibacterial activity (El-zohry et al., 2007).

Eco-Friendly Synthesis Approaches

Molnar et al. (2022) developed a green synthesis method for producing derivatives of 2-mercapto-3-methylquinazolin-4(3H)-one, highlighting the potential for eco-friendly production techniques (Molnar et al., 2022).

Potential in Tuberculosis Treatment

Panneerselvam et al. (2016) found that certain 2-methylquinazolin-4(3H)-one compounds showed potent anti-tuberculosis activity, comparable to standard tuberculosis drugs (Panneerselvam et al., 2016).

Corrosion Inhibition

Kadhim et al. (2017) evaluated the effectiveness of 2-methylquinazolin-4(3H)-one derivatives as corrosion inhibitors, demonstrating significant inhibition efficiency (Kadhim et al., 2017).

properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINMHFLRZHVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353644
Record name 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-3-methylquinazolin-4(3H)-one

CAS RN

1705-09-5
Record name 3-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Haghighijoo, O Firuzi, B Hemmateenejad… - Bioorganic …, 2017 - Elsevier
Discovering multifunctional agents for the treatment of Alzheimer’s disease (AD) is an attractive therapeutic approach. BACE1 (β-site amyloid precursor protein cleaving enzyme 1) …
Number of citations: 48 www.sciencedirect.com
D Murugesan, PC Ray, T Bayliss… - ACS infectious …, 2018 - ACS Publications
Mycobacterium tuberculosis (MTb) possesses two nonproton pumping type II NADH dehydrogenase (NDH-2) enzymes which are predicted to be jointly essential for respiratory …
Number of citations: 51 pubs.acs.org
M Mortazavi, M Divar, T Damghani, F Moosavi… - Frontiers in …, 2022 - frontiersin.org
The advent of novel receptor tyrosine kinase inhibitors has provided an important therapeutic tool for cancer patients. In this study, a series of quinazolinone hydrazide triazole …
Number of citations: 2 www.frontiersin.org

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